Methyl 2-(benzylamino)-2-phenylacetate
Overview
Description
Methyl 2-(benzylamino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group and a phenyl group attached to the alpha carbon of the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylamino)-2-phenylacetate can be achieved through several methods. One common approach involves the reaction of benzylamine with methyl 2-bromo-2-phenylacetate under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzylamine and methyl 2-bromo-2-phenylacetate.
Solvent: Anhydrous ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
The reaction yields this compound as the primary product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylamino)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Benzylamino-phenylacetic acid.
Reduction: Benzylamino-phenylmethanol.
Substitution: Various N-substituted benzylamino derivatives.
Scientific Research Applications
Methyl 2-(benzylamino)-2-phenylacetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use it to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzylamino)-2-phenylacetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzylamino)-2-hydroxyacetate: Similar structure but with a hydroxyl group instead of a phenyl group.
Methyl 2-(benzylamino)-2-methylacetate: Contains a methyl group instead of a phenyl group.
Methyl 2-(benzylamino)-2-ethylacetate: Features an ethyl group in place of the phenyl group.
Uniqueness
Methyl 2-(benzylamino)-2-phenylacetate is unique due to the presence of both benzylamino and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(benzylamino)-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKILDAUSVSANBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395222 | |
Record name | methyl 2-(benzylamino)-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78907-06-9 | |
Record name | methyl 2-(benzylamino)-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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